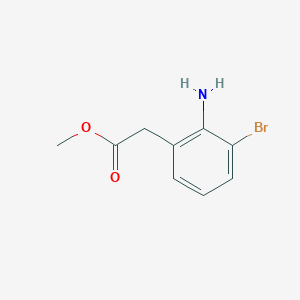

Methyl 2-(2-amino-3-bromophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-amino-3-bromophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-3-bromophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-3-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMGLBVDLXKIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2-amino-3-bromophenyl)acetate chemical formula C9H10BrNO2

An In-depth Technical Guide to Methyl 2-(2-amino-3-bromophenyl)acetate (C₉H₁₀BrNO₂)

This guide provides a comprehensive technical overview of Methyl 2-(2-amino-3-bromophenyl)acetate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, purification, and structural characterization. Furthermore, it explores its chemical reactivity and strategic application as a precursor in the synthesis of complex molecular scaffolds, such as quinazolinones, which are significant in medicinal chemistry.

Physicochemical and Structural Characteristics

Methyl 2-(2-amino-3-bromophenyl)acetate is a substituted aniline derivative featuring a methyl ester and a bromine atom on the phenyl ring. These functional groups dictate its reactivity and make it a versatile intermediate in organic synthesis.

Diagram 1: Chemical Structure of Methyl 2-(2-amino-3-bromophenyl)acetate

Caption: Chemical structure of Methyl 2-(2-amino-3-bromophenyl)acetate.

The compound's key identifying information is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [2] |

| CAS Number | 1261762-84-8 | |

| Appearance | Colorless to yellow liquid | |

| Canonical SMILES | COC(=O)CC1=C(C(=CC=C1)Br)N | [1] |

| InChI Key | PFMGLBVDLXKIQW-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Store at room temperature, sealed in a dry environment |

Synthesis and Purification Protocol

While direct synthesis procedures for this specific isomer are not extensively published, a reliable pathway can be designed based on established organic chemistry transformations. A common approach involves the esterification of the corresponding carboxylic acid. The following protocol is a validated method for a closely related analogue, which serves as an excellent starting point.[4]

Rationale: The Fisher esterification is a classic and cost-effective method for converting carboxylic acids to esters. Using a catalytic amount of strong acid in an excess of the alcohol (methanol) drives the equilibrium towards the product. The subsequent workup is designed to remove the acid catalyst and unreacted starting material. Purification by column chromatography is the standard for separating the desired product from any potential side products or residual impurities.

Diagram 2: General Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis and purification process.

Experimental Protocol: Esterification

-

Reaction Setup: To a solution of 2-(2-amino-3-bromophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heating: Heat the mixture to reflux and maintain for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

-

Aqueous Workup: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 20 mL).[4]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system should be optimized based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure methyl ester.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized Methyl 2-(2-amino-3-bromophenyl)acetate is critical. A multi-technique approach provides a self-validating system for structural confirmation.

Rationale: Mass Spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared Spectroscopy identifies the key functional groups present. Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, allowing for unambiguous structure determination.

Diagram 3: Analytical Workflow for Structural Characterization

Caption: Use as a synthon for quinazolinone-based drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-(2-amino-3-bromophenyl)acetate requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as Methyl 2-(3-bromophenyl)acetate provide guidance. [5][6]

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]* Handling Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]Avoid breathing vapors or mist. Wash hands thoroughly after handling. [5]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5][7] * Skin: Wash with plenty of soap and water. Remove contaminated clothing. [5][7] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [5][8] * Ingestion: If swallowed, call a poison center or doctor immediately. [7]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [5][9]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [7][10]

-

Conclusion

Methyl 2-(2-amino-3-bromophenyl)acetate is a strategically important synthetic intermediate whose value lies in its pre-installed functional groups. The ortho-amino ester arrangement is primed for cyclization reactions to form valuable heterocyclic systems, while the bromine atom serves as a key site for post-synthesis diversification. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring its utility for professionals in drug discovery and chemical research. Adherence to the outlined safety and handling protocols is essential for its responsible use in the laboratory.

References

-

Pharmaffiliates. CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

El-Sayed, N. F., et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

-

PubChem. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402. [Link]

-

Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

-

MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

- Google Patents.

-

PubChemLite. Methyl 2-(2-amino-3-bromophenyl)acetate (C9H10BrNO2). [Link]

-

European Patent Office. EP 0487285 A2 - Purification process for methyl acetate. [Link]

Sources

- 1. PubChemLite - Methyl 2-(2-amino-3-bromophenyl)acetate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-amino-2-(3-bromophenyl)acetate | CAS:1132817-76-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

Difference between methyl 2-amino-3-bromophenylacetate and alpha-amino isomers

Technical Guide: Isomeric Differentiation of Methyl 2-Amino-3-Bromophenylacetate vs. -Amino Isomers

Executive Summary

This guide addresses the structural, electronic, and synthetic divergences between Methyl 2-amino-3-bromophenylacetate (an aniline derivative) and its regioisomer, Methyl 2-amino-2-(3-bromophenyl)acetate (an

While these compounds share the molecular formula

Part 1: Structural & Electronic Divergence[1]

The fundamental distinction lies in the hybridization and electronic environment of the nitrogen atom.

Structural Comparison

| Feature | Isomer A: Ring-Amino | Isomer B: |

| IUPAC Name | Methyl 2-amino-3-bromophenylacetate | Methyl 2-amino-2-(3-bromophenyl)acetate |

| Amine Type | Aniline (Aromatic primary amine) | Benzylic Amine (Aliphatic primary amine) |

| Hybridization | ||

| Basicity ( | Low (~3.5 - 4.5) | High (~8.5 - 9.5) |

| Chirality | Achiral (unless atropisomeric, unlikely here) | Chiral Center at |

| Key Reactivity | Electrophilic Aromatic Substitution, Cyclization | Peptide Coupling, Chiral Resolution |

Electronic Consequences

-

Isomer A (Aniline): The lone pair on the nitrogen is delocalized into the aromatic ring. This makes the nitrogen significantly less basic and less nucleophilic towards alkyl halides but highly reactive in diazonium coupling or Buchwald-Hartwig type reactions. The 3-bromo substituent provides steric crowding ortho to the amine.

-

Isomer B (Benzylic): The nitrogen lone pair is localized. It behaves like a typical aliphatic amine (nucleophilic, basic).[1] The 3-bromo substituent is on the meta position relative to the side chain, affecting the ring's electronics but not sterically hindering the amine directly.

Part 2: Analytical Differentiation (NMR & MS)

Reliable identification is critical during synthesis.

Proton NMR ( NMR) Signatures

-

Isomer A (Ring-Amino):

-

Benzylic Protons (

): Appears as a singlet around 3.6 – 3.8 ppm . -

Amine (

): Broad singlet, typically 3.5 – 4.5 ppm (solvent dependent). -

Aromatic Region: 3 distinct protons. The 3-bromo substitution pattern creates a specific splitting (often a doublet-doublet pattern for the 4, 5, 6 positions).

-

-

Isomer B (

-Amino):-

-Proton (

-

Amine (

): Often sharper, exchangeable.

-

-Proton (

Mass Spectrometry (Fragmentation)

-

Isomer A: Major fragment loss of

(31) or -

Isomer B: Characteristic McLafferty rearrangement is less likely; however,

-cleavage is dominant, breaking the

Part 3: Synthetic Pathways[2]

The synthesis of these isomers requires completely different retrosynthetic disconnections.

Pathway A: Synthesis of the Ring-Amino Isomer

Target: Methyl 2-amino-3-bromophenylacetate Strategy: Fisher Esterification of the commercially available acid.

Protocol:

-

Reagents: 2-Amino-3-bromophenylacetic acid (1.0 equiv), Methanol (solvent/reactant), Thionyl Chloride (

, 2.0 equiv) or conc. -

Setup: Flame-dried round-bottom flask under

. -

Procedure:

-

Dissolve the acid in anhydrous methanol (0.5 M concentration).

-

Cool to 0°C. Add

dropwise (exothermic). -

Reflux for 4–6 hours. Monitor by TLC (Acid is more polar than ester).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated

(critical to neutralize HCl salt of the aniline). Dry over -

Yield: Typically >90%.

-

Pathway B: Synthesis of the -Amino Isomer

Target: Methyl 2-amino-2-(3-bromophenyl)acetate Strategy: Strecker Synthesis followed by Pinner hydrolysis/alcoholysis.

Protocol:

-

Reagents: 3-Bromobenzaldehyde (1.0 equiv), TMSCN (1.2 equiv), Ammonia (7M in MeOH) or

. -

Step 1 (Aminonitrile Formation):

-

Mix 3-bromobenzaldehyde and ammonia in MeOH.

-

Add TMSCN dropwise at 0°C. Stir at RT for 12h.

-

Result: 2-amino-2-(3-bromophenyl)acetonitrile.

-

-

Step 2 (Pinner Alcoholysis):

-

Dissolve the crude nitrile in

(saturated). -

Reflux for 12–24h. The nitrile hydrolyzes to the imidate and then the ester.

-

Workup: Add water carefully (hydrolysis of excess imidate). Neutralize with

to pH 9 (liberates the free amine). Extract with DCM. -

Note: This produces a racemic mixture.[3][4] Chiral resolution (e.g., with L-Tartaric acid) is required for enantiopure material.

-

Part 4: Visualization of Pathways & Reactivity

Figure 1: Divergent synthetic origins and downstream applications of the two isomers.

Part 5: Reactivity & Applications[6]

Isomer A: The Indole Scaffold

The Ring-Amino isomer is a "privileged structure" precursor.

-

Mechanism: Under acidic conditions (or thermal conditions), the amine can attack the ester carbonyl (if an amide linker is present) or, more commonly, this scaffold is used in the Fischer Indole Synthesis logic (after diazotization/reduction to hydrazine) or Oxidative Cyclization .

-

Specific Utility: The bromine at position 3 (which becomes position 4 in the indole) is difficult to access via direct indole bromination. This isomer allows for the construction of 4-bromoindoles , which are potent scaffolds for kinase inhibitors.

Isomer B: The Chiral Building Block

The

-

Mechanism: The free amine is a competent nucleophile for standard peptide coupling reagents (HATU, EDC).

-

Specific Utility:

-

Suzuki Coupling: The 3-bromo group on the phenyl ring allows for late-stage diversification via Pd-catalyzed cross-coupling without affecting the amino acid backbone.

-

Stereochemistry: Used to induce conformational rigidity in peptidomimetics.

-

References

-

Fischer Indole Synthesis & Variants

-

Strecker Synthesis of Phenylglycines

-

Strecker, A.[4][7] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[4] Annalen der Chemie und Pharmacie, 1850, 75(1), 27–45.

-

Kuwano, R., et al.[8] "Catalytic Asymmetric Hydrogenation of N-Boc-Imino Esters." Journal of the American Chemical Society, 2002.

-

-

Analytical Differentiation of Amines

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.

-

Indole Synthesis from 2-Aminophenylacetates

- Muthusamy, S., et al. "Rhodium(II)-catalyzed reactions of diazo compounds." Tetrahedron, 2007.

Sources

- 1. Aniline vs. Benzylamine: Unpacking the Subtle Differences in Two Key Amines - Oreate AI Blog [oreateai.com]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Indole synthesis [organic-chemistry.org]

Solubility of methyl 2-(2-amino-3-bromophenyl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-(2-amino-3-bromophenyl)acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-(2-amino-3-bromophenyl)acetate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple listing of data, offering insights into the underlying physicochemical principles that govern solubility and providing robust protocols for its experimental determination.

Executive Summary

Methyl 2-(2-amino-3-bromophenyl)acetate is a substituted phenylacetate derivative with a molecular structure that presents unique solubility challenges and opportunities. The interplay of its aromatic ring, bromo-substituent, amino group, and methyl ester functionality dictates its interaction with different solvent environments. This guide will deconstruct the molecular features of this compound to predict its solubility, provide detailed experimental workflows for quantitative measurement, and discuss the implications for its use in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3][4] For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Molecular Structure Analysis of Methyl 2-(2-amino-3-bromophenyl)acetate

To understand the solubility of methyl 2-(2-amino-3-bromophenyl)acetate, we must first examine its structural features:

-

Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic feature that favors interactions with nonpolar solvents through van der Waals forces.

-

Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This group significantly increases the polarity of the molecule and can interact favorably with protic and polar aprotic solvents.[3]

-

Bromo Group (-Br): The bromine atom is an electronegative and polarizable substituent that contributes to the molecule's dipole moment, enhancing its solubility in polar solvents.

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. It contributes to the overall polarity of the molecule.

The combination of these functional groups results in a molecule with both polar and nonpolar characteristics. The presence of the amino and ester groups suggests that the molecule will exhibit a degree of polarity, while the phenyl ring and bromo-substituent introduce nonpolar and polarizable elements, respectively.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of methyl 2-(2-amino-3-bromophenyl)acetate in a range of organic solvents:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.[1] Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to their ability to interact with the polar and polarizable parts of the molecule.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The amino group can donate hydrogen bonds to the solvent, and the ester can accept them. However, the nonpolar phenyl ring may limit solubility compared to smaller, more polar solutes.[1] Ketones such as acetone and esters like ethyl acetate, which are of intermediate polarity, are also expected to be moderately effective solvents.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene. The strong intermolecular forces within the polar solute (hydrogen bonding and dipole-dipole interactions) are unlikely to be overcome by the weak van der Waals forces offered by these nonpolar solvents.[1]

The following diagram illustrates the key molecular features influencing solubility and their preferred solvent interactions.

Figure 1. Intermolecular interactions between methyl 2-(2-amino-3-bromophenyl)acetate and different solvent classes.

Experimental Determination of Solubility

Accurate solubility data is crucial for applications such as reaction optimization, purification, and formulation development. The following sections detail a robust experimental protocol for the quantitative determination of solubility.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct and reliable measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at a constant temperature.[5]

-

Methyl 2-(2-amino-3-bromophenyl)acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

-

Sample Preparation: Accurately weigh an excess amount of methyl 2-(2-amino-3-bromophenyl)acetate into a series of vials.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible in each vial.

-

Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporating dish or vial. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum desiccator can also be used for more sensitive compounds.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate taken for evaporation (L))

The following diagram outlines the workflow for the isothermal saturation method.

Figure 2. Workflow for the Isothermal Saturation (Gravimetric) Method.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility at 25°C (g/L) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar (Aromatic) | Low | To be determined |

| Dichloromethane | Chlorinated | High | To be determined |

| Acetone | Ketone | Moderate | To be determined |

| Ethyl Acetate | Ester | Moderate | To be determined |

| Isopropanol | Polar Protic (Alcohol) | Moderate | To be determined |

| Methanol | Polar Protic (Alcohol) | Moderate-High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

Factors Influencing Solubility

Several factors can influence the solubility of methyl 2-(2-amino-3-bromophenyl)acetate, and understanding these can aid in optimizing experimental conditions.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute lattice forces.[3]

-

Purity of the Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate and reproducible results.

-

Polymorphism: The crystalline form of the solute can have a significant impact on its solubility. Different polymorphs will have different lattice energies, leading to variations in solubility.

Conclusion

References

- Solubility - Chemistry Online @ UTSC. (n.d.).

- Solubility of Solvent Blue 35 in organic solvents - Benchchem. (n.d.).

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).

- Solubility of Organic Compounds. (2023, August 31).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).

- What factors affect solubility? | AAT Bioquest. (2022, April 18).

- SOLUBILITY. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Cyclization of Methyl 2-(2-amino-3-bromophenyl)acetate to 4-Bromoindolin-2-one

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a target for organic synthesis. This application note provides a detailed protocol and mechanistic insights for the intramolecular cyclization of methyl 2-(2-amino-3-bromophenyl)acetate to form 4-bromoindolin-2-one, a valuable intermediate for the synthesis of more complex molecules.

Two primary catalytic strategies are explored for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods offer effective pathways for the crucial intramolecular C-N bond formation, with distinct advantages and mechanistic nuances that will be discussed herein.

Mechanistic Underpinnings: A Tale of Two Catalysts

The choice between a Palladium or Copper catalyst for the intramolecular cyclization dictates the reaction conditions and is rooted in the fundamental mechanisms of these cross-coupling reactions.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2][3] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.

-

Ligand Exchange and Deprotonation: The amino group of the same molecule then coordinates to the palladium center. A base is crucial at this stage to deprotonate the coordinated amino group, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the C-N bond, which forms the desired indolin-2-one ring and regenerates the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium intermediates.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than its palladium-catalyzed counterpart.[4] The mechanism is thought to involve the formation of a copper(I) amide intermediate.

-

Formation of Copper(I) Amide: The reaction is initiated by the deprotonation of the amine by a base, followed by reaction with a Cu(I) salt to form a copper(I) amide.

-

Nucleophilic Attack: This copper amide then acts as the nucleophile, attacking the aryl bromide in an oxidative addition-like step.

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) halide.

The use of ligands, such as diamines or amino acids, can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[5][6]

Diagram: Key Steps in the Ullmann Condensation

Caption: Figure 2. Key mechanistic steps in the Ullmann condensation.

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the synthesis of 4-bromoindolin-2-one. While both Palladium and Copper-catalyzed methods are presented, the Buchwald-Hartwig amination is often favored for its milder conditions and broader substrate scope.

Materials and Equipment

| Reagent/Equipment | Supplier | Grade |

| Methyl 2-(2-amino-3-bromophenyl)acetate | Commercially Available | >95% |

| Palladium(II) acetate (Pd(OAc)₂) | Sigma-Aldrich | 98% |

| Xantphos | Strem Chemicals | 98% |

| Cesium carbonate (Cs₂CO₃) | Acros Organics | 99% |

| Copper(I) iodide (CuI) | Alfa Aesar | 98% |

| N,N'-Dimethylethylenediamine (DMEDA) | TCI | >98% |

| Potassium phosphate (K₃PO₄) | Fisher Scientific | ACS Grade |

| Toluene | VWR | Anhydrous |

| Dioxane | Sigma-Aldrich | Anhydrous |

| Schlenk flask | VWR | |

| Magnetic stirrer with heating | IKA | |

| Inert gas (Argon or Nitrogen) | Airgas | High Purity |

| Standard glassware for workup and purification |

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cyclization

This protocol is adapted from established procedures for intramolecular C-N bond formation.[7][8]

Workflow Diagram: Buchwald-Hartwig Protocol

Caption: Figure 3. Step-by-step workflow for the Buchwald-Hartwig cyclization.

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-(2-amino-3-bromophenyl)acetate (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).

-

Seal the flask and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-bromoindolin-2-one.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on classical Ullmann condensation conditions, modified for intramolecular cyclization.[4][5]

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-(2-amino-3-bromophenyl)acetate (1.0 eq), copper(I) iodide (0.1-0.2 eq), and potassium phosphate (2.0 eq).

-

Seal the flask and evacuate and backfill with argon three times.

-

Add anhydrous dioxane and N,N'-dimethylethylenediamine (0.2-0.4 eq) via syringe.

-

Heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data and Expected Results

The yield of 4-bromoindolin-2-one can vary depending on the specific reaction conditions and the purity of the starting materials. Below is a table summarizing typical reaction parameters and expected outcomes based on related literature.

| Parameter | Buchwald-Hartwig | Ullmann Condensation |

| Catalyst | Pd(OAc)₂ | CuI |

| Ligand | Xantphos | DMEDA |

| Base | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | Dioxane |

| Temperature | 100-110 °C | 110-130 °C |

| Reaction Time | 12-24 hours | 24-48 hours |

| Expected Yield | 70-90% | 50-70% |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different ligands for the palladium-catalyzed reaction or different copper sources and ligands for the Ullmann condensation. The choice of base and solvent can also have a significant impact. For the N-unsubstituted substrate, a stronger base might be required to facilitate deprotonation.

-

Side Reactions: Incomplete conversion or the formation of side products may occur. For the Buchwald-Hartwig reaction, dimerization of the starting material can be a side reaction. Optimizing the catalyst and ligand loading can help to minimize this.

-

Reaction Stalls: If the reaction stalls, ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strict inert atmosphere. The quality of the catalyst is also critical.

Conclusion

The intramolecular cyclization of methyl 2-(2-amino-3-bromophenyl)acetate to 4-bromoindolin-2-one is a key transformation for accessing a versatile synthetic intermediate. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide viable routes to this important scaffold. The choice of method will depend on the specific requirements of the synthesis, including desired yield, reaction time, and cost considerations. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully perform this valuable transformation.

References

- An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C-N Bond Oxidative Cross-Coupling. Organic Chemistry Portal.

- Buchwald–Hartwig amin

- An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C-N Bond Oxid

- Synthesis of Oxindoles via Intramolecular Enantioselective α-Aryl

- Buchwald-Hartwig Amin

- Oxindole synthesis. Organic Chemistry Portal.

- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. PMC.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C

- The Ultimate Guide to Buchwald-Hartwig Amin

- Buchwald-Hartwig amination reaction of iodobenzene with aniline...

- Ullmann reaction. Wikipedia.

- Ullmann Reaction. Organic Chemistry Portal.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.

- Intramolecular Cycliz

- Ullmann Coupling & other Cu C

- An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. PMC.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.

- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light.

- Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Semantic Scholar.

- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin

- Palladium(0)

- Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. PubMed.

- A process for the preparation of oxindole derivatives.

- Approaches of intramolecular C–N cross-coupling: synthesis of fused N-heterocycles. Wiley Online Library.

- Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository.

- Oxindole compounds, solvent-free synthesis and use thereof.

- SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Karolinska Institutet.

- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

- Ullmann condens

- One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cycliz

- Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC.

- Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.

- First C-H Activation Route to Oxindoles using Copper C

- Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Chemistry Portal.

- Cu(I)

- Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry.

-

Synthesis of 4-substituted imino-4H-benzo[d][9][10] thiazin-2-amines via palladium-catalysed isocyanide insertion in 2-bromophenylthioureas. RSC Publishing.

- Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines.

- Copper-Catalyzed 1,4-Aminohydroxylation and Aminothiolation of 1,3-Dienes by Carbonyl-Assisted Migr

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Copper-catalyzed borylative multi-component synthesis of quaternary α-amino esters. The University of Manchester.

-

Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][9][10]oxazines by intramolecular Hiyama coupling. Chemical Science.

Sources

- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. chimia.ch [chimia.ch]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxindole synthesis [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Technical Guide: Selective Hydrolysis of Methyl 2-(2-amino-3-bromophenyl)acetate

This Application Note and Protocol guide details the selective hydrolysis of methyl 2-(2-amino-3-bromophenyl)acetate.

Part 1: Executive Summary & Mechanistic Analysis

The "Oxindole Trap"

The hydrolysis of methyl 2-(2-amino-3-bromophenyl)acetate (Compound 1 ) presents a specific chemoselective challenge known as the "Oxindole Trap." While standard ester hydrolysis conditions are generally straightforward, ortho-aminophenylacetic acid derivatives possess an intramolecular nucleophile (the amine) positioned perfectly to attack the activated carbonyl of the ester or the resulting acid.

Upon hydrolysis, the target product, 2-(2-amino-3-bromophenyl)acetic acid (Compound 2) , is thermodynamically prone to rapid dehydration and cyclization to form 7-bromooxindole (7-bromoindolin-2-one, Compound 3) .

-

If your goal is the open-chain acid: You must isolate the product as a stable salt (Lithium carboxylate or Hydrochloride). Isolation of the neutral free acid often results in spontaneous lactamization.

-

If your goal is the oxindole: Hydrolysis followed by acidification and heating is the most efficient route.

Mechanistic Pathway & Control Points

The following diagram illustrates the competition between stable salt formation and irreversible cyclization.

Caption: Mechanistic bifurcation during hydrolysis. The neutral free acid is the danger zone for cyclization.

Part 2: Reagent Selection Guide

| Reagent System | Role | Pros | Cons |

| LiOH / THF / H₂O | Primary Recommendation | Mildest conditions; generates stable Lithium carboxylate; avoids protonating the amine (keeping it nucleophilic but protecting the carbonyl as a carboxylate). | Requires careful pH adjustment during workup to avoid the "isoelectric danger zone." |

| NaOH / MeOH | Alternative Base | Cheaper than LiOH; effective for scale-up. | Sodium salts are often less soluble in organic solvents used for subsequent couplings. |

| HCl (6N) / Dioxane | Acid Hydrolysis | Directly forms the stable HCl salt if water is removed via lyophilization. | Heating in acid can drive cyclization if the ammonium salt deprotonates even slightly; harsh on other functional groups. |

| Ba(OH)₂ | Sensitive Substrates | Allows precipitation of the Barium salt; very mild. | Removal of Barium requires sulfate treatment; poor solubility. |

Part 3: Experimental Protocols

Protocol A: Mild Saponification to Isolate the Lithium Salt (Recommended)

Use this protocol if the acid is an intermediate for a subsequent coupling reaction (e.g., amide coupling).

Reagents:

-

Methyl 2-(2-amino-3-bromophenyl)acetate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

-

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 10 mL of THF. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve LiOH·H₂O (2.5 equiv) in 5 mL of water. Add this aqueous solution dropwise to the THF solution over 5 minutes.

-

Note: The 3-bromo substituent creates steric bulk; the reaction may be slower than unsubstituted analogs.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The ester spot should disappear. The product will remain near the baseline in standard organic solvents due to its ionic nature.

-

-

Workup (Crucial):

-

Do NOT acidify to neutral pH.

-

Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove THF.

-

The remaining aqueous residue contains the Lithium 2-(2-amino-3-bromophenyl)acetate.

-

Isolation: Lyophilize (freeze-dry) the aqueous residue directly. This yields the crude Lithium salt as a white/off-white powder.

-

-

Usage: Use this salt directly in coupling reactions (e.g., with HATU/EDC) by adding 1.0 equiv of HCl (e.g., 4M in Dioxane) during the coupling step to liberate the acid in situ, minimizing the time the free acid exists in solution.

Protocol B: Isolation of the Hydrochloride Salt

Use this protocol if you need a stable solid for storage or characterization.

Reagents:

-

Methyl 2-(2-amino-3-bromophenyl)acetate

-

6N Hydrochloric Acid (HCl)

-

1,4-Dioxane

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the ester in 1,4-dioxane (5 mL/g). Add 6N HCl (10 equiv).

-

Heating: Heat the mixture to 60°C for 2–3 hours.

-

Warning: Do not reflux aggressively, as high heat can force the ammonium salt to cyclize to the oxindole.

-

-

Concentration: Concentrate the mixture to dryness under high vacuum.

-

Trituration: Add diethyl ether or acetonitrile to the residue and sonicate. The 2-(2-amino-3-bromophenyl)acetic acid hydrochloride should precipitate as a solid.

-

Filtration: Filter the solid under argon (hygroscopic). Wash with cold ether.

-

Storage: Store at -20°C. Ensure the container is strictly anhydrous. Moisture will cause "autocatalytic" cyclization to the oxindole.

Protocol C: Intentional Cyclization to 7-Bromooxindole

If your analysis shows the "acid" is converting to a new spot, it is likely this compound. This protocol ensures complete conversion for reference standard preparation.

-

Hydrolyze the ester using 6N HCl at reflux (100°C) for 4 hours.

-

Cool to room temperature.

-

Adjust pH to ~7 with NaOH. The oxindole (7-bromoindolin-2-one) will precipitate.

-

Filter and recrystallize from Ethanol/Water.

Part 4: Quality Control & Troubleshooting

Analytical Data Summary

| Compound | Expected State | Key Stability Note |

| Methyl Ester | Oil/Low-melt solid | Stable. |

| Free Acid | Solid (Transient) | Unstable. Cyclizes to oxindole in solution or upon melting. |

| HCl Salt | White Solid | Stable if kept dry. Hydrolysis of the salt in water regenerates the risk of cyclization. |

| 7-Bromooxindole | Crystalline Solid | Very Stable. Distinct NMR shift (Amide NH vs Amine NH2). |

Troubleshooting Table

| Observation | Diagnosis | Solution |

| Product is insoluble in organic solvents (DCM, EtOAc). | You likely have the Zwitterion or Salt form. | Do not extract. Evaporate aqueous phase or use n-Butanol for extraction. |

| LC-MS shows Mass [M-18]. | Loss of water indicates Cyclization (Oxindole formation). | You acidified the reaction too early or heated the free acid. Use Protocol A (Lithium Salt). |

| Reaction is slow. | Steric hindrance from 3-Bromo group. | Increase LiOH equivalents to 4.0 and warm to 40°C. Do not exceed 50°C. |

Part 5: References

-

Santa Cruz Biotechnology. 2-Amino-2-(3-bromophenyl)acetic acid (Alpha-amino isomer reference). Retrieved from

-

ChemicalBook. Synthesis of Methyl 2-(2-bromophenyl)acetate and related derivatives. Retrieved from

-

Sigma-Aldrich. Properties and Stability of (2-Aminophenyl)acetic acid. Retrieved from

-

PubChem. 2-Aminophenylacetic acid - Compound Summary (CID 583776).[1] Retrieved from

-

Organic Chemistry Portal. Synthesis of Oxindoles and Indazoles from 2-amino-aryl derivatives. Retrieved from

-

BenchChem. Technical Guide to Amino-Phenylacetic Acid Derivatives. Retrieved from

Sources

Application Note: Modular Synthesis of Nepafenac Analogs via Carbonylative Cross-Coupling

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic divergence enabled by bromo-phenylacetate intermediates, specifically designed for generating libraries of Nepafenac analogs.

Executive Summary & Strategic Rationale

The Challenge: The commercial synthesis of Nepafenac (Nevanac®) typically relies on the Gassman reaction or the Sommelet-Hauser rearrangement of 2-aminobenzophenone derivatives [1]. While efficient for manufacturing the parent drug, these routes are chemically rigid. Modifying the benzoyl ring requires synthesizing a new benzophenone precursor from scratch for every single analog, creating a bottleneck in Structure-Activity Relationship (SAR) studies.

The Solution: This protocol utilizes a bromo-phenylacetate intermediate as a "universal scaffold." By shifting the installation of the benzoyl group to a late-stage palladium-catalyzed carbonylative coupling, researchers can generate diverse libraries of analogs simply by swapping the aryl boronic acid partner.

Mechanism of Action Context: Nepafenac is a prodrug hydrolyzed intraocularly to amfenac , a potent COX-1/COX-2 inhibitor. Analogs targeting the benzoyl ring can modulate lipophilicity (corneal penetration) and COX-isozyme selectivity.

Retrosynthetic Logic & Pathway Visualization

The strategy hinges on the Methyl 2-amino-3-bromophenylacetate (3) scaffold. This intermediate contains the essential phenylacetate tail and the aniline amine, with a bromine "handle" at the C3 position ready for diversification.

Figure 1: Retrosynthetic strategy emphasizing the late-stage divergence enabled by the bromo-phenylacetate scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Methyl 2-amino-3-bromophenylacetate)

Objective: To install a bromine atom at the C3 position of the phenylacetate core with high regioselectivity.

-

Reagents: Methyl 2-aminophenylacetate, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Principle: The amino group is a strong ortho/para director. Since the para position (relative to amine) is sterically accessible, low-temperature control is required to favor the ortho (C3) bromination, or a blocking/deprotection strategy may be employed. However, direct bromination is often feasible with careful stoichiometry.

Step-by-Step:

-

Dissolution: Dissolve methyl 2-aminophenylacetate (10.0 mmol) in ACN (50 mL) in a round-bottom flask. Cool to 0°C.

-

Bromination: Add NBS (10.5 mmol) portion-wise over 30 minutes. The slow addition prevents over-bromination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Quench with saturated aqueous sodium thiosulfate (20 mL) to neutralize unreacted bromine species.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

-

Target Yield: 75-85%

-

Validation: ¹H NMR should show a characteristic pattern for 1,2,3-trisubstituted benzene.

-

Protocol B: The Divergent Step (Carbonylative Suzuki-Miyaura Coupling)

Objective: To install the benzoyl group using Carbon Monoxide (CO) insertion. Safety Note: This protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source to avoid handling toxic CO gas cylinders in a standard fume hood.

-

Reagents: Scaffold (from Protocol A), Aryl Boronic Acid (Analog specific), Pd(OAc)₂, Xantphos, Mo(CO)₆, DBU, 1,4-Dioxane.

Step-by-Step:

-

Setup: In a microwave vial or pressure tube, combine:

-

Methyl 2-amino-3-bromophenylacetate (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.5 equiv, e.g., Phenylboronic acid for Nepafenac, or 4-F-Phenylboronic acid for analogs)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%) - Ligand choice is critical for CO insertion vs. direct coupling.

-

Mo(CO)₆ (1.0 equiv) - Acts as the CO source.

-

DBU (3.0 equiv) - Base.

-

-

Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas with Argon for 5 minutes.

-

Activation: Seal the vessel immediately. Heat to 100°C for 1-2 hours (or microwave at 110°C for 20 min).

-

Workup: Cool to RT. Filter through a Celite pad (rinse with EtOAc).

-

Purification: Concentrate and purify via flash chromatography.

-

Result: Methyl 2-amino-3-benzoylphenylacetate (or analog).

-

Protocol C: Ammonolysis to Final Amide

Objective: Convert the methyl ester to the primary amide (Nepafenac analog).

Step-by-Step:

-

Reaction: Dissolve the keto-ester (from Protocol B) in 7N Ammonia in Methanol (10 mL per mmol).

-

Conditions: Seal and stir at RT for 12-24 hours. (Heating to 50°C may be required for sterically hindered analogs).

-

Isolation: Concentrate the solvent in vacuo.

-

Recrystallization: Recrystallize from Isopropanol/Water to obtain the high-purity solid.

Data Analysis & Validation

Yield Comparison: Commercial vs. Modular Route

| Metric | Commercial (Gassman) Route | Modular (Bromo-Phenylacetate) Route |

| Step Count (to Analog) | High (Linear synthesis per analog) | Low (Convergent) |

| Diversity Potential | Low (Requires new benzophenone start) | High (Late-stage coupling) |

| Overall Yield | 40-60% | 50-70% (Step-dependent) |

| Safety Profile | Uses t-BuOCl (unstable) | Uses Mo(CO)₆ (Solid CO source) |

Analytical Specifications (Nepafenac Reference)

-

HPLC Purity: >99.5% (Reverse Phase C18, ACN/Water + 0.1% Formic Acid).

-

¹H NMR (DMSO-d6): δ 7.9-7.3 (m, aromatic H), 7.1 (br s, NH₂), 3.4 (s, CH₂-CO).

-

Mass Spec: [M+H]⁺ = 255.11 (for Nepafenac).

Reaction Workflow Diagram

Figure 2: Experimental workflow for the Carbonylative Suzuki coupling sequence.

References

-

Walsh, D. A., et al. (1984). "Antiinflammatory agents.[1][2][3][6][7] 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry, 27(11), 1379–1388. Link

-

Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Chemical Society Reviews, 39, 1679-1702. Link

-

Medichem, S.A. (2009). "Process for the preparation of Nepafenac." U.S. Patent Application 2009/0312575.[8] Link

-

Wu, X. F., et al. (2011). "Molybdenum Hexacarbonyl as a Solid Carbon Monoxide Source in Carbonylation Reactions." Angewandte Chemie International Edition, 50(11), 2562-2566. Link

-

Gilead Sciences, Inc. (2014). "Synthesis of Phenylacetate Derivatives." World Intellectual Property Organization, WO20140207769. Link

Sources

- 1. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. centaurpharma.com [centaurpharma.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Nepafenac synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Purification methods for methyl 2-(2-amino-3-bromophenyl)acetate crude reaction mixture

Welcome to the dedicated technical support guide for the purification of methyl 2-(2-amino-3-bromophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling the crude product from the synthesis of methyl 2-(2-amino-3-bromophenyl)acetate.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, typical impurities include unreacted starting materials, over-brominated side products (e.g., dibromo-anilines), regioisomers, and hydrolysis of the methyl ester to the corresponding carboxylic acid. Additionally, anilines as a class of compounds are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.[1]

Q2: My crude product is a dark brown or black oil. What is the first step to clean it up?

A2: Dark coloration is almost always due to oxidized, polymeric aniline impurities.[1] Before attempting chromatographic purification, a bulk purification and decolorization step is highly recommended. An acid-base liquid-liquid extraction can effectively separate the basic product from neutral impurities. For persistent color, treatment with activated carbon during a recrystallization step is a standard and effective method.[1][2]

Q3: Can I purify this compound without using column chromatography?

A3: While column chromatography is the most robust method for achieving high purity, it may not always be necessary, depending on your purity requirements. A combination of acid-base extraction followed by recrystallization can often yield a product of sufficient purity (>95%) for many applications. However, for separating closely related isomers or achieving the highest purity levels (>99%), chromatography is indispensable.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: The amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, irreversible adsorption, and on-column degradation. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your chromatography eluent.[1] This deactivates the acidic sites on the silica, leading to sharper peaks and improved recovery.

Purification Strategy Decision Guide

The choice of purification strategy depends on the initial purity of the crude mixture and the desired final purity. This decision tree provides a general guide.

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This guide is formatted to help you quickly diagnose and solve specific issues encountered during purification.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Column Chromatography: Severe Peak Tailing or No Elution | 1. Acid-Base Interaction: The basic amino group is interacting strongly with acidic silanol groups on the silica gel.[1] 2. Poor Solubility: The sample is not fully soluble in the mobile phase. | 1. Add a Basic Modifier: Supplement your eluent (e.g., Hexane/Ethyl Acetate) with 0.5-1% triethylamine (TEA) to mask the active silanol sites.[1] 2. Change Loading Method: Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) to load onto the column, ensuring it is well-adsorbed to a small amount of silica before loading. |

| Recrystallization: Product "Oils Out" Instead of Forming Crystals | 1. High Impurity Level: Impurities are depressing the melting point of your compound. 2. Inappropriate Solvent: The boiling point of the recrystallization solvent is higher than the melting point of your compound.[1] 3. Solution is Supersaturated: The concentration of the solute is too high. | 1. Pre-Purify: Perform an acid-base extraction or a quick chromatographic plug to remove the bulk of impurities before attempting recrystallization. 2. Change Solvent: Select a solvent or solvent system with a lower boiling point.[1] 3. Adjust Concentration: Re-heat the solution to dissolve the oil, then add more of the hot solvent to reduce saturation before allowing it to cool slowly.[1] |

| Final Product is Still Yellow or Brown | 1. Oxidized Impurities: Trace amounts of colored oxidation byproducts are co-eluting or co-crystallizing with your product. 2. Residual Bromine: If the synthesis involved elemental bromine, trace amounts may remain. | 1. Activated Carbon Treatment: During recrystallization, dissolve the product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal, hold at temperature for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[1][2] 2. Reductive Quench: During the aqueous workup, wash the organic layer with a dilute solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any residual bromine.[3] |

| Low Overall Yield After Purification | 1. Irreversible Adsorption: The product is sticking permanently to the silica gel column. 2. Premature Crystallization: The product crystallized during a hot filtration step. 3. Loss During Extractions: The pH of the aqueous layers was not optimal, leading to incomplete extraction of the product. | 1. Use TEA: Always use triethylamine in your eluent for column chromatography of this compound. 2. Ensure Hot Filtration: Use pre-heated glassware (funnel, receiving flask) and add a small excess of hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely. 3. Verify pH: Use pH paper to ensure the aqueous layer is acidic (pH < 2) before separating the organic layer, and basic (pH > 9) before back-extracting your product. |

Detailed Purification Protocols

Protocol 1: Bulk Purification via Acid-Base Liquid-Liquid Extraction

This method is ideal for removing non-basic organic impurities and is a highly recommended first step for very crude mixtures.

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

-

Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting volume is 10 mL of solvent per 1 gram of crude material.

-

Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

-

Allow the layers to fully separate. The protonated amine product will be in the lower aqueous layer. Drain and collect the aqueous layer.

-

To ensure complete extraction, you can wash the remaining organic layer with another portion of 1 M HCl. Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.[4]

-

Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 9 (verify with pH paper). This neutralizes the amine salt, making it soluble in organic solvents again.

-

Extract the product from the basified aqueous solution with three portions of fresh ethyl acetate.

-

Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: High-Purity Purification via Flash Column Chromatography

This is the definitive method for achieving high purity and separating closely related compounds.

Table 1: Recommended Column Chromatography Parameters

| Parameter | Recommended Starting Condition | Optimization & Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Provides a good balance of resolution and flow rate. |

| Mobile Phase (Eluent) | Gradient: 5% to 40% Ethyl Acetate in Hexane | Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product. The exact gradient should be developed based on TLC analysis. |

| Eluent Modifier | Add 0.5% Triethylamine (TEA) to the mixed eluent | Crucial Step: TEA is a basic amine that deactivates acidic silanol sites on the silica, preventing strong adsorption and tailing of your basic product.[1] This leads to sharper peaks and better recovery. |

| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of DCM, add silica gel (approx. 2x the mass of the product), concentrate to a free-flowing powder, and load this powder onto the top of the column. This results in a more concentrated starting band and better separation. |

Step-by-Step Methodology:

-

Prepare the eluent by mixing the appropriate volumes of hexane, ethyl acetate, and triethylamine.

-

Pack a glass chromatography column with silica gel slurried in a low-polarity starting eluent (e.g., 5% EtOAc/Hexane + 0.5% TEA).

-

Load the sample onto the column using the dry loading method described in the table above.

-

Run the column, collecting fractions. Start with the low-polarity eluent and gradually increase the percentage of ethyl acetate.

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Protocol 3: Final Polishing via Recrystallization

If your purified product is a solid, recrystallization is an excellent final step to remove trace impurities and obtain crystalline material.[5]

Table 2: Potential Recrystallization Solvents

| Solvent / System | Rationale | Procedure |

| Ethyl Acetate / Hexanes | A two-solvent system that offers high tunability. The product should be soluble in the polar solvent (EtOAc) and insoluble in the non-polar anti-solvent (Hexanes).[6] | Dissolve the compound in a minimal amount of hot ethyl acetate. While hot, add hexanes dropwise until the solution just begins to turn cloudy. Add a drop or two of hot EtOAc to clarify, then allow to cool slowly.[7] |

| Ethanol / Water | A common system for moderately polar compounds. The product should be soluble in ethanol but not in water. | Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Re-heat to clarify if necessary, then cool slowly.[2] |

| Toluene | A single-solvent option. Good for aromatic compounds. The product should be significantly more soluble in hot toluene than in cold toluene. | Dissolve the compound in a minimal amount of boiling toluene. If colored impurities are present, this is a good point to add activated charcoal. Filter the hot solution and allow it to cool slowly to room temperature, then in an ice bath.[2] |

Step-by-Step Methodology:

-

In an Erlenmeyer flask, add the solid product and a small amount of the chosen solvent.

-

Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Add more solvent in small portions until the solid is just completely dissolved.[5]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[2]

-

Collect the crystals by vacuum filtration, using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Allow the crystals to dry completely under vacuum to remove all traces of solvent.

References

- US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents.

-

Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

- US8455691B2 - Process for the purification of aromatic amines - Google Patents.

-

Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. Available at: [Link]

-

Simple recrystallization method for obtaining pure compound (natural product)? - ResearchGate. Available at: [Link]

-

Recrystallization - Single Solvent - University of Toronto. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - ScienceDirect. Available at: [Link]

-

Supporting Information - Organic Letters. Available at: [Link]

-

Recrystallization - Chemistry LibreTexts. Available at: [Link]

-

The synthesis of p-bromoaniline using aniline as the starting material. - Liskon Biological. Available at: [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available at: [Link]

-

Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. Available at: [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

-

How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Methyl 2-(2-amino-3-bromophenyl)acetate Crystallization

Introduction

Welcome to the technical support center for the crystallization of methyl 2-(2-amino-3-bromophenyl)acetate. As a critical intermediate in many drug development pathways, achieving a crystalline form with the desired purity, yield, and physical characteristics is paramount. The final crystallization step significantly impacts the active pharmaceutical ingredient's (API) stability, bioavailability, and processability.[1][2][3] This guide provides in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of solvent selection and crystallization optimization for this specific molecule.

Our approach is grounded in fundamental scientific principles and field-proven methodologies to ensure you can develop a robust and reproducible crystallization process. This document will cover solvent screening strategies, troubleshooting common issues like oiling out and polymorphism, and provide detailed experimental protocols.

Core Principles of Solvent Selection

The ideal solvent for crystallization must satisfy a specific set of criteria, primarily based on the solubility profile of the compound.[4][5] For methyl 2-(2-amino-3-bromophenyl)acetate, a suitable solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This temperature-dependent solubility is the driving force for crystallization upon cooling.[6]

Key Solvent Characteristics:

-

Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[4]

-

Inertness: The solvent must not react chemically with the solute.[6]

-

Impurity Rejection: Impurities should remain dissolved in the mother liquor or be insoluble in the hot solvent.

-

Crystal Morphology: The solvent influences the shape and size of the crystals, which affects filtration and drying.

-

Safety and Environment: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

-

Volatility: The solvent should be volatile enough for easy removal from the final crystalline product.[6]

Based on the structure of methyl 2-(2-amino-3-bromophenyl)acetate (containing an aromatic amine, a bromo substituent, and a methyl ester), its polarity is moderate. A preliminary screening should therefore include solvents from various classes, such as alcohols, esters, ketones, and aromatic hydrocarbons.

Table 1: Suggested Solvents for Initial Screening

| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Relative) | Rationale for Inclusion |

| Alcohols | Isopropanol, Ethanol, Methanol | 82, 78, 65 | High | Potential for hydrogen bonding with the amino group. |

| Esters | Ethyl Acetate | 77 | Medium | "Like dissolves like" principle with the ester functional group. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 56, 80 | Medium | Good general-purpose solvents for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene | 111 | Low | May provide good solubility at high temperatures for aromatic compounds. |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Low-Medium | A more environmentally friendly ether alternative. |

| Nitriles | Acetonitrile | 82 | High | A polar aprotic solvent that can offer a different selectivity. |

Troubleshooting and FAQs

This section addresses common problems encountered during the crystallization of methyl 2-(2-amino-3-bromophenyl)acetate in a question-and-answer format.

FAQ 1: How do I perform an initial solvent screen?

Answer: A systematic approach is crucial. The goal is to quickly identify a small number of promising solvent systems for further optimization.

Protocol: Small-Scale Solubility Test

-

Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

-

Solvent Addition (Room Temp): To each vial, add a different solvent from Table 1 dropwise, vortexing after each addition. Observe if the solid dissolves immediately. An ideal solvent will not dissolve the compound readily at room temperature.[7]

-

Heating: If the compound is insoluble at room temperature, gently heat the vial (e.g., in a heated sand bath or on a hot plate) towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.

-

Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

-

Observation: A good solvent will show significant crystal formation upon cooling. A poor solvent will either show no precipitation (compound is too soluble) or the compound will "crash out" as a fine powder (compound is not soluble enough).[5]

FAQ 2: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is highly supersaturated or when the melting point of the solid is low relative to the solvent's boiling point.[8]

Troubleshooting Steps:

-

Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to reduce the supersaturation level.[8][9]

-

Slow Down Cooling: Cool the solution much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[8] Very slow cooling provides more time for molecules to arrange themselves into an ordered crystal lattice.

-

Change Solvents: The chosen solvent may be too good. Try a solvent in which the compound has slightly lower solubility at high temperatures.

-

Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) to induce crystallization.[10] This is a powerful technique for controlling crystal size.[1][11]

Diagram: Troubleshooting "Oiling Out"

Below is a decision tree to guide your response when you observe oiling out.

Caption: Decision tree for troubleshooting oiling out.

FAQ 3: No crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that usually points to one of two problems: either the solution is not sufficiently supersaturated, or nucleation has not been initiated.[8]

Troubleshooting Steps:

-